(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
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Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(4-methoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-27-17-9-7-16(8-10-17)22-13-19-20(24)21-18(11-12-28-21)23(29(19,25)26)14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUDFOFVFAGSGS-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Maternal Embryonic Leucine Zipper Kinase (MELK) . MELK is a protein kinase that plays a crucial role in cell cycle progression, embryogenesis, and cancer.
Mode of Action
The compound interacts with MELK by binding to its active site, thereby inhibiting its kinase activity. This inhibition disrupts the normal function of MELK, leading to alterations in cell cycle progression and potentially inducing cell death in cancer cells.
Biochemical Pathways
The inhibition of MELK affects multiple biochemical pathways. Primarily, it disrupts the cell cycle, particularly the transition from G2 to M phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Result of Action
The molecular effect of this compound’s action is the inhibition of MELK activity, leading to disruption of cell cycle progression. On a cellular level, this can result in cell cycle arrest and potentially induce apoptosis in cancer cells.
Biological Activity
The compound (3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative with potential biological activity. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant data and case studies.
Molecular Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 366.47 g/mol. The unique thieno[3,2-c][1,2]thiazin structure suggests diverse pharmacological properties due to the presence of sulfur and nitrogen in its ring system.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the thiazine core.
- Introduction of the benzyl and methoxyphenyl groups.
- Final modifications to achieve the desired functional groups.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that related compounds possess varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, a related thiazole derivative demonstrated a minimum inhibitory concentration (MIC) ranging from 50 to 75 μg/mL against these pathogens .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Thiazole Derivative | 50-75 | S. aureus, E. coli |
| Lead Compound | 150-200 | Multiple strains |
Anticancer Potential
Preliminary studies suggest that thiazine derivatives may inhibit cancer cell proliferation. Molecular docking studies have indicated potential binding affinities to targets involved in cancer progression, although specific data for this compound is limited.
While the exact mechanism of action for This compound is not fully elucidated, it is hypothesized to involve:
- Interaction with enzyme targets.
- Disruption of cellular processes through inhibition of key metabolic pathways.
Case Studies
A case study examining a series of thiazine derivatives revealed that structural modifications significantly influenced biological activity. Compounds with hydroxyl substitutions exhibited enhanced antibacterial activity compared to those without such modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
